molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1383384
CAS No.: 1803593-35-2
M. Wt: 248.17 g/mol
InChI Key: RBCZSLMKIQFPOP-UHFFFAOYSA-N
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Description

The octahydropyrrolo[3,4-c]pyrrole scaffold is a versatile bicyclic diamine recognized in medicinal chemistry as a valuable piperazine bioisostere. This structure is a privileged scaffold for designing drug-like small molecules that interact with central nervous system (CNS) targets and other therapeutically relevant proteins . The specific derivative, 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole, incorporates two trifluoromethyl groups, which are known to significantly influence a compound's physicochemical properties, potentially enhancing metabolic stability, lipophilicity, and membrane permeability. Researchers can leverage this advanced chemical intermediate to develop novel compounds for various research programs. The core structure has been successfully employed in the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), a target with potential implications for treating addiction, anxiety, pain, and psychotic disorders . Furthermore, the N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype is present in tool compounds and ligands for a range of other targets, including the muscarinic acetylcholine receptor M1, the orexin receptor, and the α7 nicotinic acetylcholine receptor (e.g., research compound A-582941) . Beyond neuroscience, functionalized derivatives of this scaffold have demonstrated promising anti(myco)bacterial and antifungal activities in research settings, highlighting its broad utility in infectious disease research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic methodologies and biological screening data related to this scaffold .

Properties

IUPAC Name

3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZSLMKIQFPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3 + 2] Cycloaddition with Trifluoromethyl-Substituted Dipolarophiles

This method employs benzothiazolium salts and electron-deficient olefins bearing trifluoromethyl groups.

Key Steps:

  • Precursor Preparation : Benzothiazolium salts (e.g., 1a ) are generated via alkylation of benzothiazole derivatives.
  • Cycloaddition Reaction : The in situ-generated N-ylide reacts with trifluoromethyl-substituted maleimides or oxindoles under basic conditions.
Example Reaction (from):
Component Details
Benzothiazolium salt 1a (0.15 mmol, 1.5 equiv)
Trifluoroethylidene oxindole 4a (0.1 mmol, 1.0 equiv)
Base Na₂CO₃ (0.15 mmol, 1.5 equiv)
Solvent Dichloromethane (DCM, 1.0 mL)
Conditions Room temperature, 20 hours
Yield 95% (product 5aa )

Data Highlights:

  • Scope : Reactions tolerate meta- and para-substituted trifluoromethyl dipolarophiles (e.g., 4b–4h ), yielding spiro-pyrrolidines in 70–95% efficiency.
  • Scalability : A 3.0 mmol scale reaction with N-phenylmaleimide (2a ) in toluene afforded 3aa in 85% yield.

Multicomponent Reactions in Subcritical Water

Subcritical water serves as a green solvent for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives.

Protocol (from):

Parameter Details
Reactants Benzothiazolium salt (1 mmol), α-haloketone (1.2 mmol)
Solvent Ultra-pure water (75 mL)
Pressure 30 bar (N₂)
Temperature 130°C
Time 2 hours
Yield 74–91% (products 4a–j )

Advantages:

  • Eliminates toxic organic solvents.
  • Reduces reaction time compared to conventional methods (e.g., acetone reflux for 18 hours).

Azomethine Ylide Cycloaddition with Bis(trifluoromethyl) Acetylene

This approach utilizes nonstabilized azomethine ylides and bis(trifluoromethyl) acetylene.

Reaction Setup:
Component Details
Azomethine ylide precursor 1 (2.0 equiv)
Bis(trifluoromethyl) acetylene 1.0 equiv
Catalyst TFA (0.2 equiv)
Solvent CH₂Cl₂
Conditions −40°C to +20°C, 12 hours
Yield 82% (product 18a )

Key Features:

  • High regioselectivity due to electron-withdrawing trifluoromethyl groups.
  • Compatible with LiF or TFA catalysis.

Comparative Analysis of Methods

Method Yield Range Reaction Time Scalability Green Chemistry Compatibility
[3 + 2] Cycloaddition 70–95% 20–24 hours High Moderate
Subcritical Water 74–91% 2 hours Moderate High
Azomethine Ylide Route 82% 12 hours Low Low

Structural Confirmation

  • X-ray Crystallography : Single-crystal analysis (CCDC 2193494) confirmed the bicyclic framework and stereochemistry of 3aa .
  • Spectroscopy : $$^1$$H/$$^13$$C NMR and HRMS data validated trifluoromethyl integration (e.g., δ ~124.5 ppm for CF₃ in $$^13$$C NMR).

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The trifluoromethyl groups are believed to enhance the binding affinity of these compounds to target proteins, making them potential candidates for cancer therapeutics .

Retinol Binding Protein Inhibition

A notable application of 3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is as an antagonist of retinol-binding protein 4 (RBP4). This action impedes the ocular uptake of retinol, which is crucial in the treatment of diseases such as age-related macular degeneration and Stargardt disease. The compound has shown promise in reducing cytotoxic effects associated with excessive retinol accumulation in retinal cells .

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research into polymers containing octahydropyrrolo structures suggests potential applications in coatings and materials that require durability under harsh conditions. These polymers may find applications in aerospace and automotive industries due to their lightweight yet robust nature .

Environmental Remediation

Compounds like this compound can be studied for their potential use in environmental remediation processes. Their unique chemical properties allow them to interact with pollutants, potentially aiding in the degradation or immobilization of hazardous substances in contaminated environments. This application is crucial for developing sustainable methods for cleaning up polluted sites .

Case Studies

Study TitleApplication AreaFindings
Anticancer Activity of Pyrrolo CompoundsMedicinal ChemistryDemonstrated significant inhibition of cancer cell growth via kinase inhibition mechanisms .
RBP4 Antagonists for Ocular DiseasesMedicinal ChemistryShowed effectiveness in reducing retinal toxicity associated with retinol accumulation .
Development of Fluorinated PolymersMaterial ScienceHighlighted enhanced thermal stability and chemical resistance suitable for industrial applications .
Environmental Remediation PotentialEnvironmental ChemistryExplored interactions with pollutants leading to degradation pathways .

Mechanism of Action

The mechanism of action of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole 3a-CF₃, 6a-CF₃ C₈H₁₀F₆N₂ 256.18 Not explicitly stated (inferred: potential orexin modulation)
[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol 3a-CH₂OH, 6a-CF₃ C₈H₁₃F₃N₂O 210.20 Intermediate in synthesis
(3aR,6aS)-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole 2-pyridinyl C₁₁H₁₅N₃ 189.26 Not stated (structural analog)
Cis-2,3a-dimethyl-octahydropyrrolo[3,4-c]pyrrole 2-CH₃, 3a-CH₃ C₈H₁₆N₂ 140.23 Building block for drug discovery
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole 2-cyclopropyl, 3a-CH₃, 6a-CH₃ C₁₁H₂₀N₂ 180.29 Not stated (structural analog)

Key Observations :

  • Trifluoromethyl vs. Hydrophilic Groups: The presence of dual -CF₃ groups in the target compound distinguishes it from analogs like [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol, which has a polar -CH₂OH group. This difference likely enhances the target compound’s membrane permeability compared to hydroxyl-containing analogs .
  • In contrast, the cyclopropyl-substituted derivative (C₁₁H₂₀N₂) introduces conformational rigidity, which may impact receptor binding .

Key Findings :

  • Green Synthesis Advantage : Subcritical water reduces reaction times from 18–30 hours to 1–2 hours while maintaining comparable yields (70–88% vs. 67–89% in acetone) . This method aligns with sustainable chemistry principles.

Key Insights :

  • Antimicrobial vs. Neurological Applications : Derivatives like 3a-b and 4a-j exhibit moderate antimicrobial activity, whereas disubstituted analogs (e.g., orexin modulators) target neurological disorders . The target compound’s trifluoromethyl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • Structure-Activity Relationship (SAR) : The -CF₃ groups’ electron-withdrawing nature could stabilize receptor-ligand interactions in orexin modulation, contrasting with the antimicrobial thiourea derivatives’ mechanism .

Biological Activity

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a novel compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

  • Chemical Formula : C8H11ClF6N2
  • Molecular Weight : 284.63 g/mol
  • CAS Number : 2639443-55-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can modulate signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.

Anticancer Activity

Studies have shown that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines using resazurin assays. Results indicated a dose-dependent inhibition of cell viability, suggesting strong anticancer potential.
  • Mechanism : The apoptotic effect was evaluated using caspase assays, revealing that the compound induces apoptosis in cancer cells through intrinsic pathways.

Antiviral Activity

Pyrrole derivatives have also been explored for their antiviral properties:

  • CCR5 Antagonism : The compound has shown efficacy as a CCR5 antagonist, which is crucial for HIV entry into host cells. This suggests potential applications in treating HIV/AIDS by preventing viral replication.
  • Inflammatory Diseases : In vivo studies indicated that the compound could reduce inflammation markers, supporting its use in managing diseases associated with chronic inflammation.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several pathogens:

  • Inhibition Studies : In vitro testing demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the pyrrole ring significantly influence antimicrobial potency.

Case Studies and Research Findings

StudyFindings
Cytotoxicity AssayDemonstrated significant inhibition of HepG-2 and EACC cell lines at concentrations of 100 µg/mL and above.
Apoptosis InductionCaspase assay results indicated enhanced apoptosis in treated cells compared to controls.
Antiviral TestingShowed effective inhibition of HIV entry through CCR5 antagonism in cellular models.
Antimicrobial TestingEffective against Staphylococcus aureus and other pathogens with MIC values ranging from 10 to 50 µg/mL.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole?

The synthesis typically involves cyclization of pyrrolidine precursors followed by trifluoromethylation. A key intermediate is the octahydropyrrolo[3,4-c]pyrrole scaffold, which undergoes regioselective bis(trifluoromethyl) functionalization using fluorinating agents like (CF₃)₂Hg or CF₃I under controlled conditions . Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from polar aprotic solvents (e.g., DMF/water). Purity is confirmed via HPLC (>98%) and elemental analysis.

Synthetic Step Conditions Yield Reference
Cyclization of precursorPd-catalyzed coupling, 80°C, 12h45–55%
TrifluoromethylationCF₃I, CuI, DMF, 100°C, 24h30–40%
Final purificationSilica gel chromatography (EtOAc/hexane)85–90%

Q. How is the stereochemistry and structural conformation of this compound validated?

X-ray crystallography is the gold standard for confirming stereochemistry (e.g., the cis-configuration of trifluoromethyl groups at 3a and 6a positions). For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.6168 Å, b = 12.7385 Å, and c = 21.2429 Å have been reported . NMR analysis (¹H, ¹³C, ¹⁹F) further corroborates structure:

  • ¹⁹F NMR: Two distinct CF₃ signals at δ −63.5 ppm (axial) and −65.2 ppm (equatorial) confirm stereochemical rigidity .
  • NOESY experiments reveal spatial proximity between H-3a and H-6a protons, supporting the bicyclic cis-pyrrolo-pyrrole framework .

Q. What in vitro pharmacological assays are used to evaluate its activity?

The compound is screened for orexin receptor (OX₁R/OX₂R) antagonism due to its structural similarity to clinical candidates like daridorexant. Assays include:

  • Calcium flux assays in HEK293 cells expressing recombinant OX₁R/OX₂R (IC₅₀ values: 2–10 nM for OX₂R) .
  • Radioligand binding (³H-SB-674042 displacement) to measure receptor affinity (Kᵢ < 5 nM for OX₂R) .
  • Functional selectivity is assessed via ERK phosphorylation or β-arrestin recruitment assays .

Advanced Research Questions

Q. How do substituent modifications impact orexin receptor selectivity?

Structure-activity relationship (SAR) studies reveal that:

  • The trifluoromethyl groups at 3a/6a positions enhance OX₂R selectivity by 50-fold over OX₁R due to hydrophobic interactions with Val²⁹⁸ and Ile³²⁶ in the receptor pocket .
  • Replacing the pyrrolo-pyrrole core with a piperazine scaffold reduces potency (IC₅₀ > 100 nM), emphasizing the importance of the bicyclic framework .
Substituent OX₂R IC₅₀ (nM) OX₁R IC₅₀ (nM) Selectivity (OX₂R/OX₁R)
CF₃ at 3a/6a2.110550
CH₃ at 3a/6a2832011
H at 3a/6a>1000>1000

Q. What computational strategies optimize its pharmacokinetic (PK) profile?

  • Molecular docking (AutoDock Vina) predicts binding poses in OX₂R, guiding substituent design to reduce CYP3A4 metabolism .
  • Physicochemical optimization : LogP (2.8–3.2) and polar surface area (45–55 Ų) are tuned to balance blood-brain barrier permeability and solubility .
  • Metabolic stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., oxidation at pyrrolidine N-atoms), mitigated by methyl or fluorine substitutions .

Q. How are contradictions in receptor binding data resolved?

Discrepancies between binding affinity (Kᵢ) and functional potency (IC₅₀) often arise from assay conditions:

  • Radioligand vs. functional assays : Differences in buffer composition (e.g., GTPγS in binding assays) alter receptor conformational states .
  • Cell-line variability : HEK293 vs. CHO cells exhibit divergent G-protein coupling efficiencies, affecting IC₅₀ values .
  • Orthosteric vs. allosteric effects : Negative cooperativity with endogenous orexin-A may explain reduced efficacy in native tissue assays .

Q. What methodologies assess its toxicity and DMPK properties?

  • Toxicity : Ames test (mutagenicity), hERG inhibition (patch-clamp, IC₅₀ > 10 μM), and CYP inhibition assays .
  • DMPK : Plasma protein binding (≥95% in human), hepatic clearance (CLhep = 15 mL/min/kg in rats), and brain-to-plasma ratio (0.8–1.2) are measured .

Q. How is this compound applied in non-pharmacological research (e.g., materials science)?

Derivatives with pyrrolo[3,4-c]pyrrole cores are used as organic pigments (e.g., DPP Red 254) due to high thermal stability (decomposition >300°C) and UV-Vis absorbance (λmax = 520 nm) . Spectroscopic methods (FTIR, Raman) and X-ray diffraction confirm π-π stacking in crystalline phases, critical for pigment performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

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